3-(Benzyloxy)phenol
Overview
Description
“3-(Benzyloxy)phenol” is an organic compound in the phenol family with the chemical formula C13H12O21. It has a molecular weight of 200.231. It is also known as the monobenzyl ether of hydroquinone2.
Synthesis Analysis
The synthesis of 3-(Benzyloxy)phenol involves various methods. One approach involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives3. Another method involves the two-step synthesis from 2,4,6-triiodophenol with corresponding reagents4.
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)phenol consists of a phenol group (a benzene ring with a hydroxyl group) and a benzyloxy group (a benzene ring with an oxygen atom attached) linked together5. The molecular formula is C13H12O25.
Chemical Reactions Analysis
Phenols, including 3-(Benzyloxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions6. Oxidation of phenols doesn’t occur in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon6.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Benzyloxy)phenol include a density of 1.2±0.1 g/cm3, boiling point of 358.0±17.0 °C at 760 mmHg, and a flash point of 212.1±5.9 °C5.
Scientific Research Applications
Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Summary of Application : m-Aryloxy phenols, including 3-(Benzyloxy)phenol, have a wide range of applications as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Results or Outcomes : The use of these compounds in materials can significantly improve their thermal stability and resistance to flame .
Bioactive Natural Products and Conducting Polymers
- Summary of Application : Phenol derivatives, including 3-(Benzyloxy)phenol, have high potential for synthesizing bioactive natural products and conducting polymers .
- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes : The synthesis of bioactive natural products and conducting polymers from phenol derivatives has been widely researched, indicating the significant potential of these compounds in these fields .
Acidic Properties
- Summary of Application : Phenols, including 3-(Benzyloxy)phenol, are known for their acidic properties . They can lose a hydrogen ion from the -OH group, forming a phenoxide ion .
- Methods of Application : This property is often utilized in reactions where a weak acid is needed. The specific methods of application or experimental procedures depend on the particular reaction .
- Results or Outcomes : The formation of the phenoxide ion is stabilized to some extent because the negative charge on the oxygen atom is delocalized around the ring .
Synthesis of Hetaryl-Azophenol Dyes
- Summary of Application : 3-(Benzyloxy)phenol can be used in the preparation of hetaryl-azophenol dyes .
- Methods of Application : This involves reacting 3-(Benzyloxy)phenol with heterocyclic amines in nitrosyl sulphuric acid .
- Results or Outcomes : The result is a series of hetaryl-azophenol dyes .
Acid-Base Chemistry
- Summary of Application : Phenols, including 3-(Benzyloxy)phenol, are known for their acidic properties . They can lose a hydrogen ion from the -OH group, forming a phenoxide ion .
- Methods of Application : This property is often utilized in reactions where a weak acid is needed. The specific methods of application or experimental procedures depend on the particular reaction .
- Results or Outcomes : The formation of the phenoxide ion is stabilized to some extent because the negative charge on the oxygen atom is delocalized around the ring .
Antiseptic Properties
- Summary of Application : Phenolic compounds, including 3-(Benzyloxy)phenol, have been used as antiseptics . They are powerful germicides with fewer undesirable side effects .
- Methods of Application : These compounds can be applied topically to prevent infection in cuts, scrapes, and surgical incisions .
- Results or Outcomes : The use of these compounds as antiseptics has been widely researched, indicating their significant potential in medical applications .
Safety And Hazards
3-(Benzyloxy)phenol may cause skin irritation and serious eye irritation. It may also cause respiratory irritation7.
Future Directions
Recent research has focused on the synthesis of phenol derivatives due to their high potential as building blocks for the synthesis of bioactive natural products and conducting polymers8. Photocatalysis is a promising method for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions8.
properties
IUPAC Name |
3-phenylmethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTVZLOJAIEAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191129 | |
Record name | Benzyl 3-hydroxyphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)phenol | |
CAS RN |
3769-41-3 | |
Record name | Benzyl 3-hydroxyphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl 3-hydroxyphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Benzyloxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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